molecular formula C8H8ClFO2 B1457109 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene CAS No. 775334-11-7

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

Cat. No.: B1457109
CAS No.: 775334-11-7
M. Wt: 190.6 g/mol
InChI Key: UYGKADZIQNEDID-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, substituted with chlorine, fluorine, and a methoxymethoxy group

Scientific Research Applications

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene has several applications in scientific research:

Safety and Hazards

The safety information for 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene indicates that it has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305, P351, and P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene typically involves the substitution reactions on a benzene ring. One common method includes the reaction of 1-chloro-2-fluoro-4-hydroxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. The methoxymethoxy group can undergo hydrolysis or oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of chlorine and fluorine atoms also contributes to its unique properties compared to other benzene derivatives .

Properties

IUPAC Name

1-chloro-2-fluoro-4-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGKADZIQNEDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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